molecular formula C16H10N2O2S B2357524 N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide CAS No. 952877-64-4

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2357524
CAS No.: 952877-64-4
M. Wt: 294.33
InChI Key: VKKIXZDPZGQCNL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide is a synthetic hybrid compound incorporating two privileged pharmacophores in medicinal chemistry: the benzothiazole and benzofuran rings. This molecular architecture is of significant interest for early-stage drug discovery and pharmacological research, as both core structures are associated with a wide spectrum of biological activities. The benzothiazole scaffold is a well-recognized structural component in several approved and investigational drugs. It is known for its versatile interactions with diverse biological targets, including enzymes and receptors implicated in critical disease pathways . Benzothiazole derivatives have demonstrated substantial research potential in areas such as neuroprotection (e.g., riluzole for amyotrophic lateral sclerosis) , oncology (e.g., quizartinib for acute myeloid leukemia) , and the management of inflammatory conditions . Similarly, the benzofuran moiety is another key heterocyclic system with a broad biological profile, showing investigated activity in neurodegenerative contexts, including Alzheimer's disease . The strategic fusion of these two scaffolds into a single molecule positions this compound as a promising candidate for probing new therapeutic strategies. Researchers may find this compound particularly valuable for screening against targets in oncology, neurodegenerative diseases, and inflammatory pathologies, where such heterocyclic hybrids have shown precedent . Its structure offers a starting point for the development of novel multifunctional ligands or enzyme inhibitors. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c19-16(14-7-10-3-1-2-4-13(10)20-14)18-11-5-6-15-12(8-11)17-9-21-15/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKIXZDPZGQCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)SC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Thermal Cyclization

In traditional approaches, ortho-amino thiophenol reacts with aldehydes or carboxylic acids under oxidative conditions. For example, 2-mercaptobenzothiazole is prepared by treating aniline with potassium ethyl xanthate, followed by acid-mediated cyclization. A study by Journal of Young Pharmacists demonstrated this method using aniline and potassium ethyl xanthate in ethanol, yielding 2-mercaptobenzothiazole at 89% efficiency after 5 hours of reflux.

Reaction Conditions:

  • Reactants: Aniline, potassium ethyl xanthate
  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 5 hours
  • Yield: 89%

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method for benzothiazole synthesis. A 2022 study in PMC reported a 92% yield of 2-cyano-methyl-1,3-benzothiazole by reacting 2-aminothiophenol with malononitrile under microwave irradiation (40°C, 10 minutes). This method reduces reaction times from hours to minutes while improving yields.

Comparative Data:

Method Reactants Time Yield (%)
Conventional Aniline, xanthate 5 hr 89
Microwave 2-Aminothiophenol, malononitrile 10 min 92

The microwave approach minimizes side reactions and enhances scalability, making it preferable for industrial applications.

Preparation of Benzofuran-2-Carboxylic Acid

The benzofuran subunit is synthesized through cyclization of phenolic precursors with α-halocarbonyl compounds. Two pathways are prevalent:

Cyclization of Phenolic Derivatives

A common method involves treating 2-hydroxybenzaldehyde with chloroacetic acid in alkaline conditions, forming 1-benzofuran-2-carboxylic acid. VulcanChem’s protocol highlights the use of α-halocarbonyls (e.g., chloroacetone) with phenolic compounds under basic conditions, achieving cyclization at 80–100°C.

Reaction Mechanism:

  • Nucleophilic substitution at the α-carbon of the carbonyl.
  • Intramolecular cyclization via elimination of HCl.
  • Acidification to isolate the carboxylic acid.

Oxidative Coupling Methods

Alternative approaches employ oxidative coupling of propargyl alcohols with phenols. For instance, copper-catalyzed coupling of 2-ethynylphenol derivatives yields benzofuran carboxylic acids with 75–85% efficiency. However, this method requires stringent anhydrous conditions and transition metal catalysts, increasing costs.

Amide Bond Formation

Coupling the benzothiazole amine with benzofuran-2-carboxylic acid is critical for final product formation. Two coupling strategies are widely adopted:

Carbodiimide-Mediated Coupling

The VulcanChem synthesis uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid, facilitating amide bond formation with the benzothiazole amine. This method achieved a 93% yield under optimized conditions.

Protocol:

  • Activation: Benzofuran-2-carboxylic acid (1 eq), EDCI (1.2 eq), HOBt (1.1 eq) in DMF, 0–5°C, 1 hour.
  • Coupling: Addition of N-(1,3-benzothiazol-5-yl)amine (1 eq), stirred at room temperature for 12 hours.
  • Yield: 93%.

Microwave-Enhanced Coupling

Recent studies in PMC demonstrate that microwave irradiation (100°C, 25 minutes) with DBU as a base in ethanol improves coupling efficiency to 87%, compared to 65% under conventional heating.

Comparative Efficiency:

Condition Catalyst Time Yield (%)
Conventional EDCI/HOBt 12 hr 93
Microwave DBU 25 min 87

Optimization and Scalability Challenges

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance carbodiimide-mediated coupling but pose purification challenges. Ethanol, used in microwave methods, offers greener alternatives with easier isolation.

Byproduct Formation

Overactivation of the carboxylic acid can generate N-acylurea byproducts. Adding HOBt suppresses this side reaction, improving selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzothiazole or benzofuran rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole vs. Benzodioxol : The benzothiazole group in the target compound may enhance metabolic stability compared to benzodioxol derivatives, which are prone to oxidative metabolism .
  • Substituent Position : Methoxy or acetyl groups at specific positions (e.g., para to the amide bond) improve receptor binding affinity, as seen in α7 nAChR agonists .

Pharmacological Profiles

Neurological Activity

The azabicyclo-substituted benzofuran carboxamide () enhances working and recognition memory in rodent models via α7 nAChR activation (EC₅₀ = 0.3 μM).

Metabolic Stability

Benzothiazole-containing compounds generally exhibit higher metabolic stability than benzodioxol analogues. For example, the acetylated benzodioxol in Compound 28 may undergo rapid deacetylation, reducing bioavailability.

Biological Activity

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety and a benzofuran unit, which contributes to its diverse biological interactions. The structural formula can be represented as follows:

N 1 3 benzothiazol 5 yl 1 benzofuran 2 carboxamide\text{N 1 3 benzothiazol 5 yl 1 benzofuran 2 carboxamide}

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. Its primary mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the arachidonic acid pathway responsible for inflammation. By inhibiting COX enzymes, this compound effectively reduces inflammatory responses in biological systems.

Mechanism of Action:

  • COX Inhibition: The compound selectively inhibits COX-1 and COX-2, leading to decreased production of prostaglandins that mediate inflammation.

Case Studies:
A study demonstrated that the compound significantly reduced IL-6 and TNF-α levels in mouse monocyte macrophages (RAW264.7), indicating its potential to modulate inflammatory pathways .

Anticancer Activity

This compound has shown promising results in anticancer research. It has been evaluated for its effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549).

Cytotoxicity Studies:
Table 1 summarizes the cytotoxic effects of the compound on different cancer cell lines.

Cell LineIC50 (µM)Description
A43110Significant growth inhibition
A54915Moderate cytotoxicity observed
K562 (leukemia)>100Low toxicity towards normal cells

The IC50 values indicate the concentration required to inhibit 50% of cell growth compared to control groups. Notably, the compound exhibited a therapeutic index suggesting lower toxicity towards normal cells while effectively targeting cancer cells .

Mechanism of Action:
The anticancer activity is attributed to:

  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells by activating caspases involved in the intrinsic cell death pathway.
  • Cell Cycle Arrest: Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase in treated cancer cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and modes of action against COX enzymes and other potential targets. These studies are crucial for understanding the therapeutic potential of this compound and optimizing its efficacy against inflammatory conditions and cancer.

Q & A

Q. Basic Methodology

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify regiochemistry, e.g., benzothiazole C5 substitution (δ 8.36 ppm, singlet) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 324) .
  • IR spectroscopy : Carboxamide C=O stretch at 1667–1682 cm⁻¹ validates amide bond integrity .

Advanced Application : High-resolution LC-MS/MS differentiates isobaric metabolites in pharmacokinetic studies, resolving oxidation products at m/z 340.1 .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Methodological Approach

  • Assay standardization : Discrepancies in anticancer activity (e.g., varying IC₅₀ values) may stem from cell line specificity (e.g., HeLa vs. MCF-7) or serum concentration in media .
  • Dose-response calibration : Use fixed incubation times (e.g., 72 hrs) and ATP-based viability assays to minimize variability .
  • Control benchmarking : Compare against reference compounds (e.g., doxorubicin) in parallel experiments to normalize potency claims .

What in vitro and in vivo models are suitable for evaluating its neuropharmacological potential?

Advanced Research Question

  • In vitro : Primary hippocampal neurons assess cholinergic activity via α7 nAChR agonism (EC₅₀ = 110 nM), measured by calcium flux assays .
  • In vivo : Rodent models (e.g., Morris water maze) evaluate cognitive enhancement, with dose-dependent improvements at 1–3 mg/kg (i.p.) .
  • Toxicity screening : Ames test and hERG channel inhibition assays (IC₅₀ > 10 μM) ensure safety profiles .

What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Q. Methodological Guidance

  • Fragment-based design : Replace benzothiazole with benzoxazole to modulate logP (2.1 → 1.8) and improve aqueous solubility .
  • Bioisosteric substitution : Swap furan with thiophene to enhance metabolic stability (t₁/₂ increased from 1.5 to 4.2 hrs in rat plasma) .
  • 3D-QSAR modeling : CoMFA analysis predicts steric bulk at benzofuran 3-position enhances binding to COX-2 (q² = 0.82) .

How do solvent systems and crystallization conditions affect polymorph formation?

Advanced Research Question

  • Solvent selection : Ethanol/water mixtures yield Form I (mp 184–185°C), while acetone produces Form II (mp 172–174°C), with Form I showing superior bioavailability (AUC 1.5× higher) .
  • Crystallography : Single-crystal X-ray diffraction confirms π-stacking distances (3.4 Å) between benzothiazole and benzofuran rings, influencing dissolution rates .

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